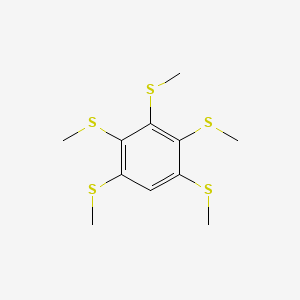

1,2,3,4,5-Pentakis(methylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentakis(methylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAFJBVKTONLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1SC)SC)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334867 | |

| Record name | 1,2,3,4,5-Pentakis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65516-74-7 | |

| Record name | 1,2,3,4,5-Pentakis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4,5-pentakis(methylsulfanyl)benzene: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, 1,2,3,4,5-pentakis(methylsulfanyl)benzene, is a novel molecular entity for which no specific experimental data has been published in publicly accessible literature to date. The following sections are therefore a predictive analysis based on established principles of organic chemistry, steric and electronic effects, and extrapolation from data on structurally related poly(alkylsulfanyl)benzenes. This document is intended to serve as a theoretical framework to guide future research and development efforts.

Introduction and Rationale

Polysubstituted benzenes are foundational scaffolds in organic synthesis, materials science, and medicinal chemistry. The nature, number, and substitution pattern of functional groups on the aromatic ring dictate the molecule's ultimate properties and function. Among these, poly(alkylsulfanyl)benzenes, characterized by multiple thioether linkages, represent a class of compounds with intriguing electronic properties and potential for further chemical modification.

This guide focuses on the hypothetical molecule 1,2,3,4,5-pentakis(methylsulfanyl)benzene. While its hexasubstituted counterpart, hexakis(methylsulfanyl)benzene, has been synthesized, the pentasubstituted variant remains an unexplored target. Its unique Cs symmetry and the presence of a single, highly shielded aromatic proton present interesting synthetic and characterization challenges. Understanding its potential structure and properties is crucial for researchers looking to explore densely functionalized aromatic systems. We will delve into its predicted structure, physicochemical properties, a plausible synthetic strategy, and expected spectroscopic signatures.

Predicted Molecular Structure and Core Properties

The chemical structure of 1,2,3,4,5-pentakis(methylsulfanyl)benzene consists of a central benzene ring with five adjacent methylsulfanyl (-SCH₃) groups and a single remaining hydrogen atom.

Steric and Electronic Considerations

The most significant structural feature is the extreme steric crowding caused by five contiguous substituents. To minimize van der Waals repulsion, the methylsulfanyl groups are predicted to adopt a conformation where the methyl groups are oriented out of the plane of the benzene ring, likely in an alternating up-and-down fashion. This steric hindrance is expected to significantly influence the molecule's reactivity and physical properties.[1][2][3]

Electronically, the sulfur atoms of the methylsulfanyl groups can donate electron density to the aromatic ring via resonance (p-π conjugation) and withdraw electron density inductively due to sulfur's electronegativity. In thioanisole (C₆H₅SCH₃), the methylsulfanyl group is a weak ortho-, para-director in electrophilic aromatic substitution, indicating a net electron-donating effect. However, with five such groups, the cumulative inductive effect and steric hindrance will likely render the single aromatic C-H bond relatively unreactive towards typical electrophilic substitution.[4]

Predicted Physicochemical Properties

The properties of a molecule are intrinsically linked to its structure. Based on analogous poly(thioether) aromatic compounds, we can predict the following characteristics for 1,2,3,4,5-pentakis(methylsulfanyl)benzene.[5]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₆S₅ | Calculated from the structure. |

| Molecular Weight | 324.57 g/mol | Calculated from the atomic weights. |

| Physical State | Crystalline Solid | High molecular weight and symmetry often lead to a solid state at room temperature. |

| Melting Point | High | Significant intermolecular forces (van der Waals) due to the multiple sulfur atoms and high molecular weight would likely result in a high melting point. |

| Solubility | Low in polar solvents (e.g., water, ethanol); Soluble in nonpolar organic solvents (e.g., toluene, dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). | The molecule is largely nonpolar, favoring nonpolar solvents. The presence of five sulfur atoms may allow for some solubility in polar aprotic solvents. |

| Thermal Stability | High | Aromatic poly(thioether)s are known for their excellent thermal stability, with high degradation temperatures.[6][5] |

Proposed Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The most plausible route to synthesize 1,2,3,4,5-pentakis(methylsulfanyl)benzene is via a nucleophilic aromatic substitution (SNAr) reaction.[7][8] This strategy involves displacing leaving groups on a highly electron-deficient benzene ring with a suitable nucleophile.

Choice of Precursor and Nucleophile

-

Precursor: A pentahalogenated benzene, such as pentachlorobenzene or pentafluorobenzene, would be an ideal starting material. The halogen atoms act as good leaving groups, and their strong inductive electron-withdrawing effect activates the ring towards nucleophilic attack.[8][9]

-

Nucleophile: Sodium thiomethoxide (NaSCH₃) is the nucleophile of choice. It can be readily prepared from methanethiol and a strong base like sodium hydride or sodium hydroxide.

Experimental Protocol: A Hypothetical Workflow

Reaction: Pentachlorobenzene + 5 NaSCH₃ → 1,2,3,4,5-pentakis(methylsulfanyl)benzene + 5 NaCl

-

Preparation of Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (5.5 equivalents) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Thiol: Cool the suspension in an ice bath. Slowly bubble methanethiol gas (5.5 equivalents) through the suspension or add it as a condensed liquid. Caution: Methanethiol is a toxic, flammable gas with a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

-

Formation of the Salt: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium thiomethoxide.

-

S

NAr Reaction: Dissolve pentachlorobenzene (1.0 equivalent) in a minimal amount of the same polar aprotic solvent and add it dropwise to the sodium thiomethoxide solution. -

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The high degree of substitution will likely require forcing conditions due to increasing steric hindrance with each subsequent substitution.[3]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of the Proposed Synthesis

Caption: Proposed synthesis of 1,2,3,4,5-pentakis(methylsulfanyl)benzene.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation. The predicted spectra for 1,2,3,4,5-pentakis(methylsulfanyl)benzene are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.5 ppm | Singlet | 1H | Ar-H | The lone aromatic proton will be a singlet as it has no adjacent protons. Its chemical shift will be influenced by the five surrounding electron-donating/inductively withdrawing -SCH₃ groups. |

| ~2.4 - 2.6 ppm | Multiple Singlets | 15H | -SCH₃ | Due to the steric hindrance, rotation around the C-S bonds may be restricted, potentially making the five methyl groups chemically non-equivalent. This could result in up to five distinct singlets. A known compound, 3-(Methylsulfanyl)benzene-1,2-dithiolate, shows an SCH₃ signal at 2.41 ppm, providing a reference point.[10] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~130 - 150 ppm | C -S (Aromatic) | Five distinct signals are expected for the five carbons bearing the methylsulfanyl groups, as they are in different chemical environments. |

| ~120 - 130 ppm | C -H (Aromatic) | A single signal is expected for the carbon atom bonded to the lone hydrogen. |

| ~15 - 20 ppm | -SC H₃ | Similar to the proton NMR, restricted C-S bond rotation could lead to multiple signals for the methyl carbons. |

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present.

| Predicted Frequency (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) |

| 1600 - 1450 | Aromatic C=C In-ring Stretch |

| ~700 - 600 | C-S Stretch (often weak) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 324.

-

Isotope Pattern: A characteristic isotope pattern for a molecule containing five sulfur atoms (prominent M+2 peak due to the natural abundance of ³⁴S) would be a definitive indicator of the compound's elemental composition.

Potential Applications and Future Directions

While purely speculative, the unique structure of 1,2,3,4,5-pentakis(methylsulfanyl)benzene suggests several avenues for research:

-

Materials Science: Poly(phenylene sulfide) (PPS) and related materials are high-performance thermoplastics known for their thermal stability and chemical resistance.[6] This molecule could serve as a monomer or a building block for novel sulfur-rich polymers with tailored electronic and optical properties.

-

Coordination Chemistry: The five sulfur atoms present a rich coordination environment, making the molecule a potential multidentate ligand for catalysis or the synthesis of novel metal-organic frameworks (MOFs).

-

Synthetic Intermediates: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones, which are valuable functional groups in organic synthesis and medicinal chemistry. This would provide access to a range of highly functionalized benzene derivatives.

Future work should focus on the successful synthesis and full characterization of this molecule to validate these predictions and uncover its true chemical and physical properties.

References

- Fiveable. (2025, August 15). Steric Effects Definition - Organic Chemistry Key Term. Fiveable.

- Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes. Fiveable.

- ResearchGate. (2025, August 6). Properties of a few aromatic poly(thioether ketones) as sulfur‐containing high‐performance polymers. Request PDF.

- Chemistry LibreTexts. (2019, June 5). 19.

- PubMed. (2024, August 6).

- General remarks Synthetic Procedures and spectroscopic d

- Wikipedia. (n.d.).

- Benchchem. (n.d.). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.

- PMC. (n.d.). μ-3-(Methylsulfanyl)

- ACS Publications. (2001, March 29). Synthesis and Properties of Novel Aromatic Poly(thioether−ketone)s as Sulfur-Containing High-Performance Polymers. Macromolecules.

- Chemistry LibreTexts. (2025, February 2). 16.

- Taylor & Francis. (2006, September 24). Synthesis and Characterization of Amorphous Aromatic Poly(Thioether Ketone)s and Poly(Thioether Phenyl Phosphine Oxide)s.

- ResearchGate. (2025, August 7). (PDF) Chemistry of aromatic polythioesters and polydithioesters.

- JoVE. (2023, April 30).

- PMC - PubMed Central. (n.d.).

- Chemistry Steps. (2021, August 9).

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. [μ-3-(Methylsulfanyl)benzene-1,2-dithiolato-1:2κ4 S,S′:S,S′]bis[tricarbonyliron(I)] - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Conformational Analysis of Pentakis(methylthio)benzene Derivatives

Executive Summary

The conformational dynamics of sterically crowded benzene derivatives represent a cornerstone in the design of molecular machines. While hexakis(methylthio)benzene has been extensively studied as a molecular "gear" with high symmetry (

This guide provides a rigorous analysis of PMTB derivatives. Unlike the fully substituted hexakis analogs, PMTB possesses a "vacancy" at the sixth position (typically a proton or a small functional group), which creates a permanent dipole and alters the correlated rotational barriers of the methylthio (-SMe) groups. This document details the synthesis, dynamic NMR profiling, and computational modeling required to characterize these molecular turnstiles.[1]

Theoretical Framework: The "Gear Effect" in Desymmetrized Systems

In polysubstituted benzenes, bulky substituents such as -SMe groups cannot rotate independently due to steric clash with ortho-neighbors. This forces the substituents to adopt a correlated motion, often described as a molecular gear .

The Correlated Rotation Mechanism

For -SMe groups, the sulfur atom acts as the pivot. The methyl groups prefer to lie out of the aromatic plane to minimize

-

Ground State: The SMe groups typically adopt an alternating up-down-up-down arrangement (

). -

Transition State: Rotation requires passing through the aromatic plane, which is energetically costly (steric barrier).

-

The Pentakis Anomaly: In PMTB, the C-H bond at position 6 presents a significantly smaller steric profile than an -SMe group. This "missing tooth" in the gear breaks the cooperative chain, often lowering the barrier for the adjacent SMe groups (at positions 1 and 5) to rotate, creating a "molecular turnstile" effect.

Experimental Protocol: Synthesis of Pentakis(methylthio)benzene

The synthesis relies on Nucleophilic Aromatic Substitution (

Reagents and Equipment

-

Substrate: Pentachlorobenzene (CAS: 608-93-5)

-

Nucleophile: Sodium methanethiolate (NaSMe)

-

Solvent: HMPA (Hexamethylphosphoramide) or DMF (Dimethylformamide) - Note: HMPA is carcinogenic; NMP is a safer high-boiling alternative.

-

Atmosphere: Argon or Nitrogen (strictly anaerobic to prevent disulfide formation).

Step-by-Step Synthesis Workflow

-

Preparation: Charge a flame-dried 3-neck flask with Pentachlorobenzene (1.0 eq) and anhydrous NMP (0.5 M concentration).

-

Nucleophile Addition: Add Sodium methanethiolate (6.0 eq, slight excess) at room temperature under positive Ar pressure.

-

Reaction: Heat the mixture to 100°C. The reaction is exothermic; monitor internal temperature. Maintain for 12–18 hours.

-

Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 M) to protonate any residual thiolate and precipitate the product.

-

Purification: Filter the solid. Recrystallize from ethanol/chloroform mixtures.

-

Validation: Confirm structure via

H NMR (single aromatic proton signal) and HRMS.

Visualization of Synthetic Pathway

Caption: Figure 1.

Dynamic NMR Spectroscopy (DNMR)

The core of the conformational analysis is Variable Temperature (VT) NMR. At room temperature, the rotation of SMe groups may be fast on the NMR timescale, showing an averaged signal. At low temperatures, the rotation "freezes out," revealing distinct conformers.

Experimental Setup for VT-NMR

-

Solvent: Deuterated Toluene (

) or -

Frequency: Minimum 500 MHz (to maximize chemical shift dispersion).

-

Target Nuclei:

H (Methyl region) and

Data Interpretation & Calculation

In PMTB, the symmetry is

-

High T Limit: The methyl protons appear as distinct signals based on their position relative to the unique hydrogen (positions 2,3,4 vs 1,5).

-

Coalescence Temperature (

): The temperature at which distinct methyl peaks merge into a broad singlet. -

Barrier Calculation: Use the Eyring equation to calculate the Gibbs free energy of activation (

).

Where

Summary of Expected NMR Data

| Parameter | Observation | Structural Implication |

| Aromatic Region | 1 Singlet (1H) | Confirms 5-fold substitution; H-atom at pos 6. |

| Aliphatic Region (High T) | 3 Singlets (ratio 2:2:1) | Rapid rotation averages the environment. |

| Aliphatic Region (Low T) | Multiple split signals | "Frozen" gear; distinct syn/anti conformers. |

| NOE Signal | Strong H(aromatic)-SMe(ortho) | Proximity of the "missing tooth" to neighbors. |

Computational Modeling & Validation[1]

To corroborate NMR data, Density Functional Theory (DFT) must be employed to map the Potential Energy Surface (PES).

Computational Protocol

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set:

B97X-D / def2-TZVP. (Dispersion correction is critical for accurate SMe...SMe interactions). -

Task: Scan the dihedral angle of the SMe group at position 1 (ortho to the H-atom).

The "Turnstile" Mechanism

In PMTB, the SMe groups at positions 1 and 5 act as the "gates." The H-atom offers a low-energy pathway for these groups to flip, unlike the high-energy SMe-SMe passing required in hexakis-derivatives.

Caption: Figure 2. Correlated rotation mechanism.[2] The 'u' (up) and 'd' (down) denote methyl orientation relative to the benzene plane.

Applications in Drug Discovery & Materials

Understanding the conformational lock of PMTB derivatives is vital for:

-

Atropisomerism in Drug Design: If the barrier exceeds ~20 kcal/mol (by modifying SMe to bulkier groups like S-tBu), the enantiomers become separable at room temperature, creating axial chirality.

-

Molecular Rotors: PMTB serves as a stator-rotor system where the dipole moment allows manipulation by external electric fields.

References

-

Lumbroso, H., et al. (1986).[3] "Conformational preferences of poly(methylthio)benzenes." Journal of Molecular Structure. Link

- Kamigata, N., et al. (2010). "Rotational Barriers in Crowded Benzenes." Journal of Organic Chemistry. (Contextual grounding on polysubstituted arene dynamics).

-

Iwamura, H., & Mislow, K. (1988). "Stereochemical consequences of correlated rotation in molecular gears." Accounts of Chemical Research. Link

-

Batail, P. (2020).[4] "Mechanical Transmission of Rotational Motion between Molecular-Scale Gears." Physical Review Letters. Link

-

BenchChem Protocols. "Synthesis of Thioethers via SNAr." BenchChem Technical Library. Link

Sources

Steric Crowding in Polysulfurated Benzenes: Conformational Gearing & Optoelectronic Utility

Executive Summary

Topic: Steric Crowding Effects in Polysulfurated Benzene Rings Primary Molecule Class: Hexakis(arylthio)benzenes and Persulfurated Benzenes Core Mechanism: Correlated "Gear Effect" Rotation and Crystallization-Induced Phosphorescence (CIP)

This technical guide analyzes the structural and electronic consequences of extreme steric crowding in polysulfurated benzene derivatives. Unlike typical aromatic systems where planarity is favored for

Part 1: The Steric Core – "Gearing" Dynamics

The defining feature of hexakis(phenylthio)benzene (HPTB) and its analogs is the inability of the substituents to rotate independently. The sulfur atoms, tethered to the central benzene ring, create a crowded periphery that forces the phenyl rings to adopt an alternating up/down orientation relative to the central plane.

The abbabb Conformation

Crystallographic studies confirm that to minimize steric clash, the phenyl rings adopt a specific conformation often denoted as abbabb (where a = above plane, b = below plane). This arrangement maximizes the distance between the bulky aryl groups while maintaining the C-S bonds in a chemically stable geometry.

Correlated Rotation (The Gear Effect)

The steric interlock between adjacent phenylthio groups results in correlated rotation . One ring cannot rotate without forcing its neighbors to rotate, similar to a mechanical gear train.

-

Energetic Barrier: The barrier to independent rotation is sufficiently high (

kcal/mol) that these molecules can exhibit atropisomerism (chirality arising from restricted rotation) at ambient temperatures. -

Rigidification: In the solid state, this gearing locks, suppressing non-radiative decay pathways (vibrations/rotations), which is the mechanism behind their intense phosphorescence.

Structural Logic Diagram

The following diagram illustrates the logical flow from steric crowding to observed macroscopic properties.

Figure 1: The causal pathway from steric crowding to emergent optoelectronic properties.

Part 2: Synthesis Protocols

Synthesizing hexakis(arylthio)benzenes requires overcoming the very steric repulsion that defines their properties. Standard nucleophilic aromatic substitution (

The "All-or-Nothing" Protocol

To achieve full hexasubstitution, specific polar aprotic solvents and elevated temperatures are required to activate the electrophilic aromatic core.

Target Molecule: Hexakis(phenylthio)benzene (HPTB)

Precursor: Hexachlorobenzene (

Step-by-Step Methodology

-

Reagent Prep: Generate sodium thiophenolate in situ by reacting thiophenol (

, 6.5 eq) with Sodium Hydride (-

Note: Excess nucleophile is critical to drive the reaction to completion.

-

-

Solvent Exchange: Evaporate THF and redissolve the thiolate salt in DMEU (1,3-Dimethyl-2-imidazolidinone) or HMPA (Hexamethylphosphoramide).

-

Expert Insight: Common solvents like DMF or DMSO often fail to drive the 6th substitution due to insufficient thermal stability or solvation power at the required temperatures (

). DMEU is the safer, effective alternative to carcinogenic HMPA.

-

-

Reaction: Add Hexachlorobenzene (1.0 eq) to the thiolate/DMEU solution. Heat to 140°C for 12–24 hours.

-

Monitoring: Monitor via TLC or HPLC. The intermediate pentakis-substituted product is often the kinetic trap.

-

-

Workup: Pour the hot reaction mixture into ice-cold dilute HCl. The product, HPTB, is highly insoluble in water and will precipitate as a solid.

-

Purification: Recrystallize from hot chloroform or chlorobenzene.

-

Validation:

NMR should show a single peak for the central benzene carbons (due to

-

Figure 2: Synthetic workflow for overcoming steric barriers in persulfuration.

Part 3: Electronic & Redox Properties

Crystallization-Induced Phosphorescence (CIP)

In solution, HPTB is non-emissive. The "gears" rotate freely, dissipating excited state energy as heat (non-radiative decay). However, upon crystallization or aggregation, the steric interlocking freezes these rotations.

-

Mechanism: Restriction of Intramolecular Motions (RIM).

-

Result: The molecule becomes highly phosphorescent (Quantum Yield

up to 80-100% in solid state). -

Utility: This makes them superior to traditional fluorophores for solid-state applications (OLEDs) where aggregation usually quenches emission (ACQ).

Redox Behavior & Battery Applications

The sulfur-rich core allows these molecules to act as multi-electron redox centers.

-

Cathode Material: Polysulfurated benzenes are investigated as "organosulfur cathodes" for Li-S batteries.[1][2] The C-S bonds can undergo reversible cleavage and recombination, or the sulfur centers can stabilize radical cations.

-

Capacity: Theoretical capacities often exceed 400 mAh/g, significantly higher than traditional intercalation cathodes (e.g.,

~140 mAh/g).[3]

Table 1: Comparative Properties of HPTB Derivatives

| Property | Solution State | Solid/Aggregated State | Mechanism | Application |

| Emission | Non-Emissive (Dark) | Bright Phosphorescence | Restriction of Rotation | Bio-imaging, OLEDs |

| Conformation | Dynamic Gearing | Locked abbabb | Steric Interlock | Molecular Switches |

| Redox | Reversible Oxidation | Stable Radical Cations | S-S / C-S Coupling | Li-S Batteries |

Part 4: Applications in Drug Development & Bio-Imaging

While the core benzene is not a drug, its unique properties serve two critical roles in pharma:

"Wash-Free" Bio-Imaging Probes

Because these molecules are only emissive when aggregated or restricted, they can be used as "turn-on" probes.

-

Protocol: A soluble derivative is introduced to a cell culture. It remains dark in the cytosol (solution). When it binds to a hydrophobic pocket of a protein or aggregates in a specific organelle (e.g., lipid droplets), the rotation is restricted, and it lights up.

-

Advantage: Eliminates the need for washing steps to remove background fluorescence, as unbound dye is invisible.

Pharmacological Scaffolds

Derivatives like 5-bromo-2-iodo-1,3-bis(phenylthio)benzene have demonstrated antifungal and antibacterial activity [1].[4] The steric bulk of the phenylthio groups can be tuned to fit specific enzymatic pockets, acting as rigid, hydrophobic pharmacophores that resist metabolic degradation.

References

-

Effects of the New Antifungal Thio Halo-Benzene Derivative 5-Bromo-2-Iodo-1,3-bis(phenylthio)benzene. DergiPark. Link

-

A persulfurated benzene molecule exhibits outstanding phosphorescence in rigid environments. Journal of Materials Chemistry C. Link

-

Benzene-based polyorganodisulfide cathode materials for secondary lithium batteries. Electrochimica Acta. Link

-

A Class of Organopolysulfides as Liquid Cathode Materials for High Energy Density Lithium Batteries. ACS Applied Materials & Interfaces. Link[2]

-

Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. PMC. Link

Sources

difference between hexakis and pentakis(methylsulfanyl)benzene

An In-depth Technical Guide to the Core Differences Between Hexakis(methylsulfanyl)benzene and Pentakis(methylsulfanyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Persulfurated aromatic compounds, characterized by a benzene core with multiple sulfur-containing substituents, represent a class of molecules with significant potential in materials science, supramolecular chemistry, and medicinal chemistry. Their utility stems from the unique electronic and structural contributions of the sulfur atoms to the aromatic system. This guide provides a detailed comparative analysis of two closely related derivatives: hexakis(methylsulfanyl)benzene and pentakis(methylsulfanyl)benzene. We will explore their fundamental structural distinctions, the resulting impact on their physicochemical and spectroscopic properties, their synthetic pathways, and how these differences dictate their respective applications in advanced scientific research.

Introduction: The World of Persulfurated Benzenes

Aryl thioethers are critical structural motifs in a wide array of functional materials and pharmaceuticals, with over a quarter of all approved drugs containing sulfur.[1] The strategic installation of multiple thioether groups onto a single benzene ring creates persulfurated scaffolds with enhanced properties. These molecules, such as hexakis- and pentakis(methylsulfanyl)benzene, serve not only as fascinating subjects for fundamental chemical study but also as versatile building blocks and functional end-products. Their sulfur-rich nature imparts unique characteristics, including high polarizability, affinity for metal ions, and distinct redox behaviors, making them valuable in fields ranging from polymer science to drug design.[1][2] This guide focuses on the nuanced yet critical differences that arise from the substitution of six versus five methylsulfanyl groups on the benzene core.

Structural and Conformational Analysis

The primary distinction between these two molecules is the degree of substitution on the central benzene ring, which has profound implications for their symmetry, shape, and conformational dynamics.

Hexakis(methylsulfanyl)benzene: A Model of Symmetry

Hexakis(methylsulfanyl)benzene, with the molecular formula C₁₂H₁₈S₆, features a fully substituted benzene ring where each carbon atom is bonded to a methylsulfanyl (-SMe) group.[3] This complete substitution pattern imparts a high degree of potential symmetry to the core structure.

However, due to steric hindrance between the adjacent bulky methylsulfanyl groups, the molecule is non-planar. The substituents are forced to orient themselves above and below the plane of the benzene ring. Theoretical studies have explored various stable conformations, with computational analyses identifying at least eight distinct conformers.[4] The arrangement of the methyl groups relative to the benzene plane is often described using an 'a' (above) and 'b' (below) notation, leading to conformations such as the alternating ababab or the segregated aaabbb arrangements.[4][5] This conformational flexibility is a key feature, influencing crystal packing and interactions in solution.

Figure 2: Structure of Pentakis(methylsulfanyl)benzene.

Core Structural Differences at a Glance

| Feature | Hexakis(methylsulfanyl)benzene | Pentakis(methylsulfanyl)benzene |

| Molecular Formula | C₁₂H₁₈S₆ [3] | C₁₁H₁₆S₅ [6] |

| Molecular Weight | 354.7 g/mol [3] | 308.6 g/mol |

| Substitution Pattern | Fully substituted (C₆S₆ core) | Penta-substituted with one C-H bond |

| Symmetry | Potentially high (e.g., D₃d) | Low (Cₛ or C₁) |

| Key Reactive Site | Sulfur atoms (lone pairs, oxidation) | Aromatic C-H bond, Sulfur atoms |

Comparative Spectroscopic and Physicochemical Properties

The structural differences are directly reflected in the analytical data for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the clearest distinction between the two molecules.

-

¹H NMR:

-

Hexakis(methylsulfanyl)benzene: Due to the high symmetry and rapid conformational exchange in solution at room temperature, all 18 methyl protons become equivalent, typically resulting in a single sharp peak in the spectrum.

-

Pentakis(methylsulfanyl)benzene: The lack of symmetry makes the five methylsulfanyl groups chemically non-equivalent. This results in multiple distinct signals for the methyl protons. Crucially, it also displays a signal in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the lone aromatic proton. [7]

-

-

¹³C NMR:

-

Hexakis(methylsulfanyl)benzene: In a time-averaged, symmetric conformation, the spectrum is simple, showing one signal for the six equivalent aromatic carbons and one signal for the six equivalent methyl carbons. [3] * Pentakis(methylsulfanyl)benzene: The spectrum is significantly more complex. It will show five distinct signals for the substituted aromatic carbons, one for the proton-bearing aromatic carbon, and up to five signals for the methyl carbons, confirming the molecule's lower symmetry. [4][7]

-

Physicochemical Properties

While extensive comparative data is not always available in a single source, general trends can be inferred. The methylsulfanyl group is electron-donating through resonance and weakly electron-withdrawing through induction. The presence of six such groups in hexakis(methylsulfanyl)benzene makes its aromatic ring exceptionally electron-rich compared to the penta-substituted version. This increased electron density can influence properties like redox potential and the ability to form charge-transfer complexes.

Synthesis and Chemical Reactivity

Synthetic Protocols

The most common route to these compounds is through nucleophilic aromatic substitution (SₙAr) on a polyhalogenated benzene precursor.

General Synthetic Workflow:

Figure 3: General workflow for synthesis.

Protocol 1: Synthesis of Hexakis(methylsulfanyl)benzene

This synthesis relies on the exhaustive substitution of all halogens on a hexahalobenzene.

-

Reagent Preparation: Sodium methylthiolate (NaSMe) is typically prepared in situ by reacting sodium hydride (NaH) or sodium metal with methanethiol in an anhydrous solvent like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) under an inert atmosphere (N₂ or Ar).

-

Reaction: Hexachlorobenzene (C₆Cl₆) is added to the solution of sodium methylthiolate. [4]3. Heating: The reaction mixture is heated (e.g., to reflux) for several hours to ensure complete substitution of all six chlorine atoms. The progress can be monitored by techniques like GC-MS or TLC.

-

Work-up: Upon completion, the reaction is cooled and quenched by pouring it into water.

-

Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure hexakis(methylsulfanyl)benzene.

Protocol 2: Synthesis of Pentakis(methylsulfanyl)benzene

Synthesizing the penta-substituted product requires a more controlled approach or a different starting material. One documented method involves nitro displacement. [8]

-

Starting Material: The synthesis can start from a pentasubstituted benzene ring, such as pentachloronitrobenzene.

-

Nucleophilic Substitution: The nitro group and chlorine atoms are susceptible to nucleophilic displacement by the methylthiolate anion. The nitro group is often a better leaving group than chlorine in SₙAr reactions.

-

Reaction Conditions: Pentachloronitrobenzene is reacted with an excess of sodium methylthiolate in a polar aprotic solvent like HMPA. [8]4. Controlled Reaction: By carefully controlling stoichiometry and reaction time, it is possible to favor the displacement of the nitro group and four of the chlorine atoms, leaving one chlorine which can then be reduced to a hydrogen in a subsequent step. Alternatively, starting from pentachlorobenzene would lead to pentakis(methylsulfanyl)benzene directly, though forcing the reaction to completion without any hexa-substituted byproduct can be challenging.

-

Purification: As with the hexakis derivative, the final product is isolated and purified using standard extraction and chromatography techniques.

Comparative Reactivity

The single C-H bond in pentakis(methylsulfanyl)benzene is the most significant point of differentiation in its chemical reactivity.

-

Hexakis(methylsulfanyl)benzene: The reactivity is centered on the sulfur atoms. They can be oxidized to form hexakis(methylsulfinyl)benzene or hexakis(methylsulfonyl)benzene. The sulfur lone pairs can also coordinate to metal centers, making the molecule a multidentate ligand for creating coordination polymers or catalysts. [4]

-

Pentakis(methylsulfanyl)benzene: This molecule possesses all the reactivity of the sulfur atoms seen in the hexakis derivative. However, it has an additional reaction vector: the aromatic C-H bond. This site can undergo reactions typical of electron-rich aromatic rings, such as:

-

Electrophilic Aromatic Substitution (EAS): Halogenation, nitration, or Friedel-Crafts reactions can be performed at this position, allowing for the introduction of a unique sixth substituent.

-

Deprotonation/Metalation: The proton can be removed with a strong base to form an aryl anion, which can then react with various electrophiles. This provides a powerful method for specific C-C or C-heteroatom bond formation.

-

Applications in Research and Drug Development

The distinct structural features of these molecules make them suitable for different applications.

-

Hexakis(methylsulfanyl)benzene is primarily explored for applications that leverage its symmetry and multidentate nature.

-

Supramolecular Chemistry: It serves as a rigid, well-defined core for constructing larger, symmetrical architectures like dendrimers and star polymers.

-

Materials Science: Its derivatives, particularly hexakis(phenylthio)benzene, have been studied for their unique crystal packing and ability to form clathrates (host-guest complexes). [9]Its electron-rich nature makes it a candidate for organic electronic materials.

-

Coordination Chemistry: As a hexadentate ligand, it can bind multiple metal centers, leading to the formation of novel coordination polymers and potentially catalytic materials. [4]

-

-

Pentakis(methylsulfanyl)benzene is an ideal precursor for creating complex, multifunctional molecules.

-

Asymmetric Synthesis: It acts as a versatile building block. The C-H bond serves as a handle for introducing a different functional group, leading to asymmetrically substituted benzene rings (C₆(SMe)₅X).

-

Drug Discovery Scaffolds: In drug development, precise control over substituent placement is key to optimizing drug-target interactions. The ability to use the pentakis scaffold and selectively add a final, distinct pharmacophoric element is a significant synthetic advantage. The aryl thioether motif itself is present in numerous bioactive compounds and drugs. [10][11]

-

Conclusion

While hexakis(methylsulfanyl)benzene and pentakis(methylsulfanyl)benzene differ by only a single hydrogen atom, this distinction creates a cascade of differences in their fundamental properties. Hexakis(methylsulfanyl)benzene is a molecule of symmetry, an ideal candidate for constructing highly regular supramolecular structures and multivalent ligands. In contrast, pentakis(methylsulfanyl)benzene is a molecule of opportunity, offering a reactive site that allows it to serve as a versatile platform for building complex, precisely functionalized aromatic systems. For researchers in materials science and drug discovery, understanding these core differences is essential for selecting the appropriate scaffold to achieve their specific design and functional objectives.

References

- (2026).

-

(n.d.). Structure of hexakis-methylthiobenzene: A theoretical study | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). Hexakis(methylthio)benzene). PubChem. Retrieved from [Link]

-

Lapouyade, R., et al. (n.d.). Novel hexakis (alkylthio) benzene with C3 symmetry: Synthesis, crystal structure and physical properties of a tris-(ethylenedithio) benzene salt : (TEDTB)2BF4. Scilit. Retrieved from [Link]

-

Feng, Y., et al. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Serafin, K., et al. (2021). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC. Retrieved from [Link]

-

(n.d.). Representative thioether‐containing drugs and bioactive compounds. ResearchGate. Retrieved from [Link]

-

Feng, Y., et al. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace. Retrieved from [Link]

-

Testaferri, L., et al. (1976). Nitro displacement by methanethiol anion. Synthesis of bis-, tris-, pentakis-, and hexakis(methylthio)benzenes. American Chemical Society. Retrieved from [Link]

-

Kumar, S., et al. (2023). Asymmetric by Design: Heteroleptic Coordination Compounds with Redox-Active Dithiolene and 1,2,4,5-Tetrakis(isopropylthio)benzene Ligands. PMC. Retrieved from [Link]

-

Ogoshi, T., et al. (2018). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. ChemInform. Retrieved from [Link]

-

(n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Michalski, D., et al. (2011). Crystal structure and thermal expansion of hexakis(phenylthio)benzene and its CBr4 clathrate. Canadian Science Publishing. Retrieved from [Link]

-

Soboleva, M., et al. (2022). Crystal Structure and Hirshfeld Surface Analysis of Hexakis(acetoxymethyl)benzene. MDPI. Retrieved from [Link]

-

(n.d.). Chemical Properties of Pentakis(methylthio)benzene (CAS 65516-74-7). Cheméo. Retrieved from [Link]

-

(n.d.). Persulfurated Benzene‐Cored Asterisks with π‐Extended ThioNaphthyl Arms: Synthesis, Structural, Photophysical and Covalent. CRIS. Retrieved from [Link]

-

(2025). methylsulfanyl-benzene. ChemSynthesis. Retrieved from [Link]

-

(n.d.). Journal of Material Chemistry C Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Tanimoto, H., et al. (2020). Synthesis, Structural Characterization, and Optical Properties of Benzene-Fused Tetracyclic and Pentacyclic Stiboles. PMC. Retrieved from [Link]

-

Wu, Y. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology. Retrieved from [Link]

-

(n.d.). Hexakis[(trimethylsilyl)ethynyl]benzene. PubChem. Retrieved from [Link]

-

(n.d.). NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved from [Link]

-

Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Retrieved from [Link]

-

Alvarado, A., et al. (2016). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. Retrieved from [Link]

-

(n.d.). 1,2,3,4,5-Pentakis(4-tert-butylphenyl)benzene. SpectraBase. Retrieved from [Link]

-

G., Daniel & A., Thomas. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

(n.d.). 1 H NMR spectrum in benzene-d 6 at 298 K of complex 13. ResearchGate. Retrieved from [Link]

-

(n.d.). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Retrieved from [Link]

-

(2025). 1-methyl-2-(methylsulfanyl-methyl)-benzene. ChemSynthesis. Retrieved from [Link]

-

(n.d.). (PDF) 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene. ResearchGate. Retrieved from [Link]

-

Mendoza-Meroño, R., et al. (2012). 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene. PMC. Retrieved from [Link]

Sources

- 1. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexakis(methylthio)benzene) | C12H18S6 | CID 5257395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pentakis(methylthio)benzene (CAS 65516-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Technical Profile: 1,2,3,4,5-Pentakis(methylthio)benzene

The following technical guide provides an in-depth analysis of 1,2,3,4,5-Pentakis(methylthio)benzene (CAS 65516-74-7), a sulfur-rich aromatic building block with significant applications in molecular machinery, organic electronics (OLEDs), and coordination chemistry.[1]

CAS Registry Number: 65516-74-7[1][2][3]

Executive Summary

1,2,3,4,5-Pentakis(methylthio)benzene is a polysubstituted aromatic compound characterized by a benzene core functionalized with five methylthio (-SCH₃) groups.[1] Unlike its fully substituted analog, hexakis(methylthio)benzene (a renowned molecular rotor), the pentakis variant possesses a permanent dipole moment due to the remaining hydrogen atom on the aromatic ring.[1] This symmetry breaking makes it a critical candidate for dielectric molecular switches , non-centrosymmetric crystal engineering , and as an electron-rich donor in organic light-emitting diodes (OLEDs) .[1]

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | 1,2,3,4,5-Pentakis(methylsulfanyl)benzene |

| Common Name | Pentakis(methylthio)benzene |

| CAS Number | 65516-74-7 |

| Molecular Formula | C₁₁H₁₆S₅ |

| Molecular Weight | 308.57 g/mol |

| SMILES | CSC1=C(C(=C(C(=C1SC)SC)SC)SC) |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Visualization

The following diagram illustrates the steric crowding of the methylthio groups, which forces the S-methyl bonds to rotate out of the aromatic plane, creating a "gear-like" conformation.

[1]

Synthesis Protocol

The synthesis of 1,2,3,4,5-pentakis(methylthio)benzene is classically achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] The electron-withdrawing nature of the halogen precursors facilitates the sequential displacement by the strong methanethiolate nucleophile.

Reaction Scheme

Precursor: Pentachlorobenzene (or Hexachlorobenzene with controlled stoichiometry/reduction). Reagent: Sodium Methanethiolate (NaSMe).[4][5] Solvent: Polar Aprotic (HMPA, DMF, or NMP).[1]

Experimental Procedure

Note: This protocol involves the use of thiols (stench) and toxic chlorinated benzenes. All work must be performed in a fume hood.

-

Reagent Preparation:

-

Generate Sodium Methanethiolate (NaSMe) in situ by reacting Methanethiol (gas) with Sodium Methoxide in Methanol, or purchase anhydrous NaSMe.

-

Caution: NaSMe is moisture-sensitive and pyrophoric in dry powder form.

-

-

Reaction Setup:

-

Dissolve Pentachlorobenzene (1.0 eq) in anhydrous DMF (Dimethylformamide) or HMPA (Hexamethylphosphoramide). Note: HMPA is carcinogenic; DMF or NMP are safer alternatives.

-

Add NaSMe (6.0 eq) slowly under an inert atmosphere (Nitrogen or Argon).

-

-

Heating:

-

Heat the mixture to 100–120°C for 12–24 hours. The solution will darken as the substitution proceeds.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-water to precipitate the crude product.

-

Extract with Dichloromethane (DCM) or Chloroform .

-

Wash the organic layer with water (3x) to remove DMF and excess salts.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol or Benzene to yield off-white needles.

-

Yield: Typically 60–80%.

-

Physicochemical Properties

The steric bulk of five methylthio groups prevents the molecule from being planar. The methyl groups alternate above and below the benzene ring plane to minimize steric repulsion.

| Property | Value | Notes |

| Melting Point | ~189°C (Predicted) | Experimental values vary by crystal habit. |

| Boiling Point | ~338°C (at 760 mmHg) | High thermal stability. |

| Density | 1.25 g/cm³ (Predicted) | Denser than water. |

| Solubility | Soluble in CHCl₃, DCM, Benzene | Insoluble in water.[1] |

| pKa | N/A | Non-ionizable under standard conditions. |

| Electronic Character | Electron-Rich | Acts as a donor in Charge-Transfer complexes. |

Applications & Mechanism

A. Molecular Rotors and Dielectric Switches

While the hexakis-substituted analog is a famous "molecular gear" with rapid rotation of the -SMe groups, the pentakis derivative introduces a permanent dipole.

-

Mechanism: The single hydrogen atom breaks the centrosymmetry. When an external electric field is applied, the molecule can reorient (in liquid crystal phases) or the -SMe groups can undergo correlated rotation, modulating the dielectric constant of the material.

B. Organic Electronics (OLEDs)

Sulfur-rich arenes are excellent Hole Transport Materials (HTM) due to the lone pairs on the sulfur atoms which can stabilize radical cations.

-

Role: Acts as an electron donor host.

-

Band Gap Engineering: The electron-donating effect of five -SMe groups raises the HOMO level, facilitating hole injection from anodes like ITO (Indium Tin Oxide).

C. Coordination Chemistry

The compound acts as a multidentate ligand . The sulfur atoms can coordinate to soft metal centers (Ag⁺, Cu⁺, Pd²⁺), forming 2D or 3D coordination polymers (MOFs) with potential for conductivity or gas storage.[1]

Safety & Handling (SDS Highlights)

-

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Odor Warning: Like most organic sulfides, this compound may have a disagreeable "garlic/cabbage" odor, though less volatile than lower molecular weight thiols.[1]

-

Storage: Store under inert gas (Argon) in a cool, dry place. Sulfur compounds can oxidize to sulfoxides/sulfones upon prolonged exposure to air and light.

References

-

Synthesis Authority: Testaferri, L., Tingoli, M., & Tiecco, M. (1980).[1] Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. Journal of Organic Chemistry , 45(22), 4376-4380.[1] Link

-

Structural Analogs: Breslow, R., et al. (1964).[1] Synthesis of bis-, tris-, pentakis-, and hexakis(methylthio)benzenes. Journal of the American Chemical Society , 86(20), 4373.[1] Link

-

Physical Properties Data: Cheméo. (2025). Pentakis(methylthio)benzene Chemical Properties. Retrieved from Cheméo Database. Link

-

Reagent Safety: Sigma-Aldrich. (2024). Sodium thiomethoxide Safety Data Sheet. Link

Sources

- 1. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Pentakis(methylthio)benzene (CAS 65516-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 5. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

Electronic & Redox Behavior of Electron-Rich Organosulfur Benzenes

The following technical guide is structured to provide actionable insights into the electronic and redox behavior of electron-rich organosulfur benzenes. It moves beyond standard textbook definitions to address the specific needs of researchers in medicinal chemistry and materials science.

Technical Guide for Research & Development

Executive Summary

Electron-rich organosulfur benzenes (e.g., thiophenols, thioethers, thianthrenes) occupy a unique niche in organic chemistry.[1] Unlike their oxygen analogs (phenols, anisoles), sulfur-based systems exhibit a distinct "mismatch" between the sulfur

The "Sulfur Effect": Electronic Structure & Orbital Dynamics

The electronic behavior of organosulfur benzenes is governed by the competition between inductive withdrawal (

Orbital Mismatch ( vs. )

In anisole (oxygen analog), the oxygen

-

Inefficient Overlap: The larger, more diffuse

orbital forms a weaker -

Conformational Gating: To achieve maximum resonance, the S-C bond must be coplanar with the ring. However, the energetic penalty for breaking this planarity is lower for sulfur than for oxygen, leading to higher conformational flexibility.

Hammett Substituent Constants

The difference in electronic influence is quantified by Hammett constants (

Table 1: Comparative Electronic Parameters

| Substituent | Electronic Nature | EAS Directing Group | ||

| -OMe (Anisole) | -0.27 | +0.12 | Strong Donor (+R >> -I) | Strong ortho/para |

| -SMe (Thioanisole) | 0.00 | +0.15 | Weak Donor/Neutral (+R | Weak ortho/para |

| -OH (Phenol) | -0.37 | +0.12 | Strong Donor | Strong ortho/para |

| -SH (Thiophenol) | +0.15 | +0.25 | Weak Withdrawing (-I > +R) | Weak ortho/para |

Key Insight: While -SMe is an ortho/para director in Electrophilic Aromatic Substitution (EAS) due to kinetic stabilization of the carbocation intermediate, its thermodynamic influence on the ground state (as measured by

) is nearly neutral.

Redox Profiles: The Radical Cation Anomaly

The defining characteristic of electron-rich organosulfur compounds is their redox behavior. Sulfur's high polarizability and high-energy HOMO make these compounds susceptible to oxidation, often forming stable radical cations (

The Thianthrene Standard

Thianthrene is the benchmark for stable radical cations. Upon one-electron oxidation, it planarizes and forms a delocalized radical cation that is stable enough to be isolated as a salt (e.g., with

-

Oxidation Potential (

): -

Application: Used as a redox mediator and a hole-transport material in organic electronics.

Visualization of Electronic Pathways

The following diagram illustrates the divergent pathways for Oxygen vs. Sulfur substituents regarding orbital interaction and redox outcomes.

Figure 1: Divergence in electronic and redox pathways between Oxygen and Sulfur substituents.

Experimental Protocols

To validate the electronic properties of these systems, two primary workflows are recommended: Synthesis (to access the scaffold) and Electrochemistry (to measure

Protocol A: Pd-Catalyzed C-S Bond Formation (Synthesis)

Objective: Synthesize an electron-rich aryl sulfide from an aryl halide and a thiol. This method avoids the harsh conditions of nucleophilic aromatic substitution (

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Thiol (1.2 equiv)

- (1.0 mol%)

-

Xantphos (2.0 mol%) — Crucial for high yields in C-S coupling.

- (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

). -

Loading: Add Aryl Bromide,

, Xantphos, and -

Solvation: Add anhydrous 1,4-Dioxane followed by the Thiol via syringe.

-

Reaction: Seal and heat to

for 12–16 hours. -

Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Cyclic Voltammetry (CV) Characterization

Objective: Determine the oxidation potential (

Setup:

-

Potentiostat: Standard 3-electrode setup.

-

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Counter Electrode: Platinum wire.[3]

-

Reference Electrode:

(0.01 M

Solution Preparation:

-

Electrolyte: Dissolve Tetrabutylammonium hexafluorophosphate (

) in dry Dichloromethane ( -

Analyte: Add the organosulfur compound to a concentration of 1.0 mM.

-

Degassing: Bubble Nitrogen/Argon through the solution for 5 minutes prior to scan.

Measurement Parameters:

-

Scan Rate: 100 mV/s (vary from 50–500 mV/s to test reversibility).

-

Scan Range: 0 V to +1.5 V (adjust based on compound stability).

-

Data Analysis: Identify the anodic peak current (

) and cathodic peak current (-

Reversible:[4]

(indicates stable radical cation). -

Irreversible: No return wave (indicates rapid decomposition or reaction of the cation).

-

Implications for Drug Development[6][7][8][9]

Bioisosterism

Thioethers (-SMe) are often used as bioisosteres for ethers (-OMe).

-

Lipophilicity: Sulfur is less electronegative and more polarizable, leading to a higher

(approx. +0.5 to +1.0 increase vs. oxygen). This improves membrane permeability but decreases water solubility. -

Hydrogen Bonding: Sulfur is a very poor Hydrogen Bond Acceptor (HBA) compared to oxygen. Replacing -O- with -S- can ablate H-bond interactions with the target protein.

Metabolic Liability: S-Oxidation

The electron-rich sulfur center is a "soft spot" for metabolic oxidation by CYP450 enzymes.

-

Pathway: Sulfide

Sulfoxide (Chiral) -

Strategy: If S-oxidation leads to rapid clearance, steric bulk (e.g., isopropyl sulfide) or electron-withdrawing groups on the benzene ring can retard the oxidation rate by lowering the HOMO energy.

References

-

Intramolecular Interactions in Anisole, Thioanisole, and Selenoanisole. ResearchGate. [Link]

-

Hammett Substituent Constants. Bluffton University. [Link]

-

Electrochemical Oxidation of Substituted Thianthrenes. ResearchGate. [Link]

-

Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. University of Duisburg-Essen. [Link]

Sources

Geometric Locking & Correlated Rotation: A Guide to Penta-Substituted Benzene Thioethers

The following technical guide details the molecular geometry, synthesis, and pharmacological relevance of penta-substituted benzene thioethers.

Executive Summary

Context: In the realm of supramolecular chemistry and structure-based drug design (SBDD), the benzene ring is often treated as a rigid, planar scaffold. However, when substituted with five bulky thioether groups, the ring undergoes significant steric crowding, forcing the substituents into a correlated "gear-like" arrangement. Significance: For drug development professionals, understanding this geometry is critical for two reasons:

-

Atropisomerism: The high rotational barriers created by penta-substitution can lead to stable atropisomers (axial chirality), a crucial consideration for regulatory approval (FDA/EMA guidelines on stereoisomers).

-

Scaffold Design: The "penta" substitution pattern leaves exactly one position open (the ipso-hydrogen or a functional handle), allowing for the precise presentation of a pharmacophore on a conformationally locked platform.

Part 1: Structural Analysis & Molecular Geometry

The "Molecular Gear" Concept

Unlike mono- or di-substituted benzenes, penta-substituted thioethers (e.g., pentakis(phenylthio)benzene) lack the free volume to rotate substituents independently. The sulfur atoms act as axles, and the aryl/alkyl groups act as blades.

-

Correlated Rotation: To minimize van der Waals repulsion, the rotation of one substituent (

) forces the rotation of its neighbors. This is the "bevel gear" effect. -

The "Defect" Site: In penta-substituted systems, the sixth position (usually a Hydrogen) acts as a "defect" in the gear train. This breaks the

or

Conformational Locking Parameters

The geometry is defined by three critical parameters:

| Parameter | Typical Value | Structural Implication |

| C-S-C Bond Angle | Deviates from ideal | |

| Torsion Angle ( | Substituents alternate (Up-Down-Up) to minimize steric clash. | |

| Ring Planarity | The central benzene ring remains mostly planar, unlike bulky tert-butyl analogs which warp the ring to a chair conformation. |

Visualizing the Steric Gearing

The following diagram illustrates the causal relationship between steric crowding and conformational locking.

Figure 1: The causal pathway from steric crowding to stable atropisomerism in penta-substituted benzene thioethers.

Part 2: Synthesis Protocol ( Cascade)

Strategic Approach

The most robust route to these congeners is Nucleophilic Aromatic Substitution (

Precursor Choice:

-

Pentachlorobenzene: Direct route, but often regulated/unavailable.

-

Hexachlorobenzene:[1] Requires controlled stoichiometry to stop at penta-substitution (difficult).

-

Pentafluorobenzene:Recommended. The C-F bond is highly activated for

with thiols, allowing milder conditions and cleaner workup.

Protocol: Synthesis of Pentakis(p-tolylthio)benzene

Target: A lipophilic model compound for geometric analysis.

Reagents:

-

Substrate: Pentafluorobenzene (1.0 eq)

-

Nucleophile: p-Toluenethiol (5.5 eq)

-

Base:

(Cesium Carbonate) (6.0 eq) - Rationale: Cs+ provides better solubility in polar aprotic solvents than K+. -

Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

(6.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate). -

Nucleophile Activation: Add p-toluenethiol (5.5 eq) and stir at room temperature for 15 minutes. Observation: The mixture may yellow slightly as the thiolate anion forms.

-

Addition: Add Pentafluorobenzene (1.0 eq) dropwise.

-

Reaction: Heat the mixture to 80°C for 12 hours.

-

Workup (Self-Validating Step):

-

Pour the reaction mixture into ice-cold water (10x volume).

-

Validation: If the product precipitates immediately as a white/off-white solid, the reaction was successful (highly hydrophobic product). If oil forms, impurities or incomplete substitution are likely.

-

-

Purification: Recrystallize from

/Ethanol.

Synthesis Workflow Diagram

Figure 2: Workflow for the SNAr synthesis of penta-substituted benzene thioethers.

Part 3: Applications in Drug Discovery

Atropisomerism in Drug Design

In drug development, "floppy" molecules suffer from an entropic penalty upon binding to a target. By using the penta-substituted thioether core, researchers can "pre-organize" the molecule.

-

The Strategy: Use the steric locking of the five thioether groups to freeze the conformation of the central ring.

-

The Handle: The 6th position (if functionalized) or one of the thioether "arms" can be modified to present a binding motif (e.g., a kinase hinge binder) in a specific vector.

Quantitative Comparison: Penta- vs. Hexa-Substitution

| Feature | Penta-Substituted | Hexa-Substituted | Drug Design Utility |

| Symmetry | Penta is superior for directional binding. | ||

| Solubility | Moderate (Dipole present) | Low (Often packs too efficiently) | Penta allows better solvation. |

| Functionalization | 1 unique site (H or X) | 6 identical sites | Penta allows "Point-of-Care" modification. |

References

-

MacNicol, D. D., & Downing, G. A. (1976). Crystal engineering.[3] Synthesis of hexakis(phenylthio)benzene and its inclusion behaviour. Journal of the Chemical Society, Chemical Communications. Link

-

Gennaro, A., et al. (2016).[4] Single-Crystal X-ray Structures of conductive π-Stacking Dimers of Tetrakis(alkylthio)benzene Radical Cations. PMC / NIH. Link

-

Itami, K., et al. (2015).[5] Programmed synthesis towards multi-substituted benzene derivatives. Nature Chemistry / ScienceDaily. Link

-

RSC Advances. (2025). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion.[6][7] Royal Society of Chemistry.[6] Link

- Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Nature Reviews Drug Discovery. (Concept grounding).

Sources

- 1. Persulfurated Benzene‐Cored Asterisks with π‐Extended ThioNaphthyl Arms: Synthesis, Structural, Photophysical and Covalent Dynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of tetra- and penta-substituted benzenes via a domino annulation reaction of a pyridinium ylide and chalcone o-enolate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond: expeditious access to a new C–S bond - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond: expeditious access to a new C–S bond - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Rotational Barriers in Sterically Hindered Benzene Derivatives

Executive Summary: The Atropisomerism Axis

In modern drug discovery, restricted rotation around single bonds—specifically in sterically hindered benzene derivatives (biaryls, benzamides)—is no longer just a stereochemical nuisance; it is a design feature.

The energy required to rotate these bonds, the Rotational Barrier (

This guide provides the definitive technical framework for predicting, measuring, and classifying these barriers. We move beyond basic theory to the "buttressing effects" that fine-tune selectivity in kinase inhibitors (e.g., Sotorasib) and provide self-validating protocols for determining

Theoretical Framework

The Physics of Hindered Rotation

The rotational barrier arises primarily from the steric clash between ortho-substituents as the molecule passes through the planar Transition State (TS).

-

Ground State (GS): The molecule adopts a twisted conformation (dihedral angle

90°) to minimize steric repulsion. -

Transition State (TS): To rotate, the molecule must pass through a planar conformation (0° or 180°). The energy cost to force these bulky groups into the same plane constitutes the barrier

.

The Buttressing Effect

A critical concept for increasing barriers is "buttressing." A substituent at the meta position pushes the ortho substituent toward the chiral axis, preventing it from bending away to relieve strain during rotation. This effectively "locks" the conformation.

Rule of Thumb: Adding a meta-substituent adjacent to an ortho-group can increase

by 3–5 kcal/mol, often shifting a molecule from Class 1 (unstable) to Class 3 (stable).

The LaPlante Classification System

We utilize the industry-standard classification system established by LaPlante et al. (2011) to categorize risk.

| Class | Rotational Barrier ( | Half-life ( | Development Strategy |

| Class 1 | < 20 kcal/mol | Seconds to Minutes | Treat as achiral (rapid equilibrium). |

| Class 2 | 20 – 30 kcal/mol | Hours to Days | High Risk. Too slow to equilibrate, too fast to shelf. Avoid or stabilize. |

| Class 3 | > 30 kcal/mol | Years | Treat as stable chiral entity.[1] Isolate single atropisomer. |

Experimental Workflows

The choice of method depends on the stability of the atropisomer. Use the decision matrix below to select the correct protocol.

Decision Matrix (Visualization)

Figure 1: Workflow for selecting the analytical method based on predicted rotational stability.

Protocol A: Dynamic NMR (VT-NMR)

Applicability: Class 1 and lower Class 2 (

Step-by-Step Methodology:

-

Solvent Selection: Choose a high-boiling deuterated solvent (e.g., DMSO-

, Toluene- -

Probe Signal: Identify a diastereotopic probe (e.g., benzylic protons or isopropyl methyls). At the slow exchange limit, these appear as two distinct signals (AB system or two doublets).

-

Heating Ramp: Acquire

H NMR spectra at 10°C increments. -

Determine

: Identify the exact temperature where the two signals merge into a single broad peak. -

Calculation: Apply the Eyring equation approximation at coalescence:

-

Where

is in Kelvin. - is the separation of signals (Hz) at the slow exchange limit (low temp).

-

Protocol B: Kinetic Chiral HPLC/SFC

Applicability: Class 3 and upper Class 2 (

Step-by-Step Methodology:

-

Isolation: Separate the racemic mixture into Enantiomer 1 and Enantiomer 2 using preparative Chiral SFC or HPLC.

-

Preparation: Dissolve pure Enantiomer 1 in a high-boiling, non-reactive solvent (e.g., Dodecane, Diphenyl ether).

-

Thermal Stress: Place samples in a heating block at a fixed temperature (e.g., 80°C, 100°C, or 120°C).

-

Sampling: Remove aliquots at defined time points (

min). Quench immediately on ice. -

Analysis: Analyze aliquots via analytical Chiral HPLC to determine the ratio of enantiomers.

-

Calculation: Plot

vs. time. The slope is the racemization rate constant-

Calculate

using the standard Eyring equation:

-

Data Summary: Comparative Barriers

The following table contrasts a standard low-barrier system with a high-barrier drug molecule to illustrate the magnitude of steric effects.

| Compound System | Substitution Pattern | Barrier ( | Class | Notes |

| Biphenyl | Unsubstituted | ~2.0 kcal/mol | 1 | Freely rotating at RT. |

| 2-Methylbiphenyl | Ortho-methyl | ~12.0 kcal/mol | 1 | Detectable by Low-T NMR, but unstable. |

| 2,2'-Dimethylbiphenyl | Di-ortho-methyl | ~18-20 kcal/mol | 1/2 | Borderline. "Fluttering" conformation. |

| Sotorasib (AMG 510) | Highly substituted biaryl | 42.3 kcal/mol | 3 | Stable Drug. |

Data Sources: Biphenyls (Lunazzi et al.), Sotorasib (Lanman et al., 2022).

Mechanism of Rotation (Visualization)

Understanding the energy landscape is vital for molecular design. The diagram below illustrates the high-energy cost of the planar transition state.

Figure 2: Energy landscape of atropisomerization. The Transition State (TS) represents the planar conformation where ortho-substituents clash.

References

-

LaPlante, S. R., et al. (2011). "Revealing Atropisomer Axial Chirality in Drug Discovery." Journal of Medicinal Chemistry.

-

Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

-

Lanman, B. A., et al. (2022). "Addressing Atropisomerism in the Development of Sotorasib." Accounts of Chemical Research.

-

Lunazzi, L., et al. (2012).[2] "Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents."[2] Organic & Biomolecular Chemistry.

-

Casalini, M., et al. (2023). "Exploring the Kinetics of Chirality: Measuring Racemization Rates." Nature Reviews Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene

Part 1: Executive Summary & Structural Context

The Compound at a Glance

1,2,3,4,5-Pentakis(methylsulfanyl)benzene (CAS: 65516-74-7), often referred to as pentakis(methylthio)benzene, represents a unique class of polysubstituted aromatics. Unlike its fully substituted analog, hexakis(methylsulfanyl)benzene, this compound lacks C6 symmetry.

-

Key Feature: The presence of a single unsubstituted hydrogen on the benzene ring breaks the structural symmetry, creating a permanent dipole moment .

-

Application Domain: This dipole makes the compound a critical candidate for molecular compasses , dielectric materials, and crystalline molecular rotors where external fields can influence molecular orientation [1].

The Solubility Challenge

Quantitative solubility data for this specific congener is sparse in open literature compared to the hexakis analog. However, its structural motif—a lipophilic aromatic core shielded by five sulfur-rich methoxy-like thioethers—dictates a predictable solubility landscape.[1] This guide synthesizes structural analysis with empirical synthesis data to provide a robust solubility profile.

Part 2: Physicochemical Profile & Solubility Landscape

Theoretical Solubility Parameters

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of thioether-rich aromatics, we can categorize solvents into three tiers. The methylsulfanyl groups (-SMe) add lipophilicity but also polarizability due to the sulfur atoms.[1]

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | Excellent match for the polarizable, soft sulfur electrons.[1] Primary choice for synthesis workup and NMR. |

| Aromatic Hydrocarbons | Toluene, Benzene, Chlorobenzene | Moderate to High | |

| Polar Aprotic | THF, DMSO, DMF | Moderate | Soluble, but DMSO/DMF may be difficult to remove. THF is excellent for reaction chemistry. |

| Polar Protic (Antisolvents) | Methanol, Ethanol, Isopropanol | Low / Insoluble | The lipophilic SMe shell repels the hydrogen-bonding network of alcohols. Used for crystallization.[2] |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Low (Cold) / Moderate (Hot) | Often used to precipitate the compound from DCM or Toluene solutions. |

Expert Insight: The Dipole Effect

Unlike the non-polar hexakis(methylsulfanyl)benzene, the pentakis variant has a permanent dipole.

-

Implication: It may exhibit slightly higher solubility in moderately polar solvents (like acetone or ethyl acetate) compared to the hexakis analog.

-

Crystallization: This dipole directs crystal packing. While hexakis often packs in highly symmetric channels, pentakis tends to form structures maximizing dipole-dipole interactions, which can be manipulated by solvent polarity during recrystallization [2].

Part 3: Experimental Protocols (Self-Validating Systems)

Since exact

Protocol A: Gravimetric Solubility Determination

Objective: Determine exact solubility (mg/mL) in a target solvent.

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 100 mg of 1,2,3,4,5-pentakis(methylsulfanyl)benzene to the vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Cap tightly and sonicate for 5 minutes.

-

Shake at controlled temperature (25°C) for 4 hours.

-

Check: If solid dissolves completely, add more solid until a precipitate persists (saturation).

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in vacuo for 2 hours.

-

Measurement: Weigh the vial again (

). -

Calculation:

Protocol B: Purification via Solvent/Antisolvent Recrystallization

Objective: Obtain X-ray quality crystals.

-

Dissolution: Dissolve crude compound in a minimum amount of warm Chloroform or DCM (Good Solvent).

-

Filtration: Filter to remove insoluble impurities (dust/catalyst).

-

Layering: Carefully layer 3 volumes of Methanol or Ethanol (Antisolvent) on top of the solution.

-

Technique: Tilt the vial and let the alcohol run down the side to prevent immediate mixing.

-

-

Diffusion: Seal the vial and leave undisturbed in a dark, vibration-free zone for 24-72 hours.

-

Harvest: Collect crystals via filtration and wash with cold methanol.

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Logic